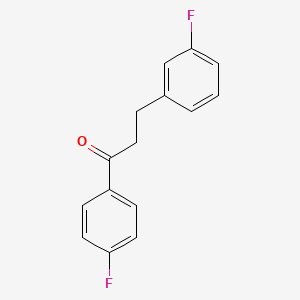

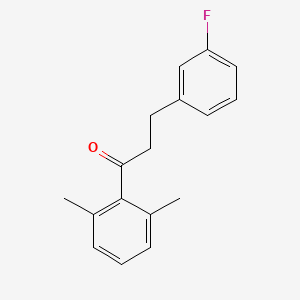

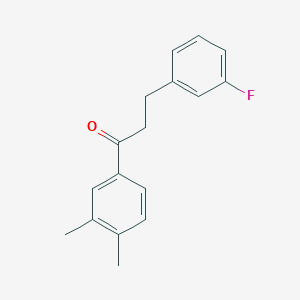

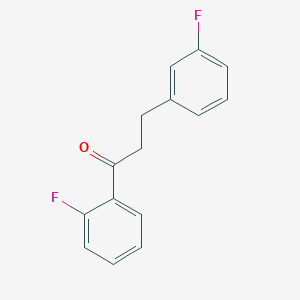

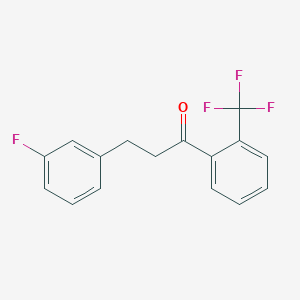

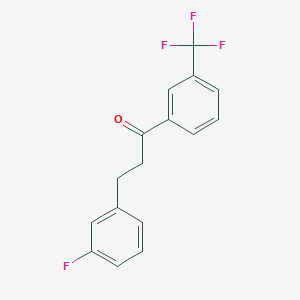

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

None of the provided papers directly address the synthesis of "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, the synthesis of related compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, which could be relevant for the synthesis of the target compound. For example, the synthesis of compounds with dimethylphenyl groups might involve Friedel-Crafts acylation or alkylation reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, theoretical investigations on the molecular structure of related compounds have been performed, revealing the presence of intramolecular hydrogen bonds and the importance of conformational analysis .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, compounds with similar functional groups are known to participate in various chemical reactions. For example, the presence of a carbonyl group can lead to nucleophilic addition reactions, while the trifluoromethyl group can influence the electronic properties of the molecule and its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" have been explored through experimental and computational studies. For example, vibrational spectroscopy and computational methods have been used to study the vibrational frequencies and electronic properties of similar molecules . Additionally, the presence of dimethylphenyl and trifluoromethyl groups can affect the molecule's polarity, boiling point, and solubility .

Aplicaciones Científicas De Investigación

Synthesis and Polymerization

- Synthesis of Novel Bisphenols and Polymers : A study by Shang et al. (2012) focused on the synthesis of novel bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, leading to the creation of poly(aryl ether ketone/sulfone)s with good solubility and thermal stability, as well as low dielectric constants and water uptakes (Shang et al., 2012).

Polymer Properties and Applications

- Poly(arylene ether sulfone) Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups for use in anion exchange membranes, demonstrating high alkaline stability and good hydroxide conductivity (Shi et al., 2017).

Molecular and Crystal Structure Studies

- Crystal and Molecular Structure Analysis : Allen, Trotter, and Rogers (1971) explored the crystal and molecular structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing insights into the molecular arrangement and intermolecular bonds (Allen, Trotter, & Rogers, 1971).

Electroactive Polymer Research

- Electroactive Poly(arylene Sulphide) : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, yielding a polymer with semi-conductivity and electrochemical response, indicating potential applications in electronic devices (Yamamoto et al., 1992).

Other Chemical Reactions and Syntheses

- Chemical Reactions and Syntheses : Multiple studies have delved into various chemical reactions and syntheses involving derivatives of 3,5-dimethylphenyl, providing a foundation for further exploration and potential applications in chemical engineering and materials science. Notable studies include those by Vandenberg & Leusen (1988), Barba et al. (1985), Nasirullah et al. (2010), and many others, each contributing to a diverse array of chemical knowledge (Vandenberg & Leusen, 1988), (Barba et al., 1985), (Nasirullah et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

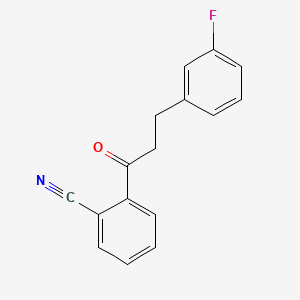

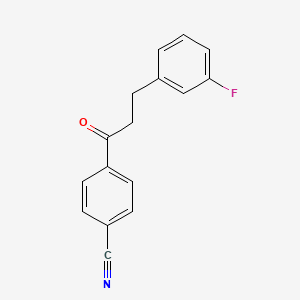

3-(2,3-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-5-3-6-14(13(12)2)9-10-17(22)15-7-4-8-16(11-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSZEQGGVFVWHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644643 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898793-07-2 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.